Stereochemical Identity: Defined (S)-Configuration vs. Racemic or (R)-Enantiomer Procurement
The (S)-enantiomer (CAS 104227-71-6) exhibits a specific optical rotation of −57±3°, distinguishing it from the (R)-enantiomer (CAS 137105-97-6) and from racemic mixtures (CAS 206348-65-4) that lack stereochemical definition . Racemic 5-oxotetrahydrofuran-3-yl carbamate fails to provide the stereochemical homogeneity required for asymmetric downstream transformations, particularly in PROTAC VHL ligand synthesis where the (2S,4R)-hydroxyproline-derived stereochemistry is essential for E3 ligase binding .
| Evidence Dimension | Optical rotation (specific rotation [α]D) |
|---|---|
| Target Compound Data | −57±3° |
| Comparator Or Baseline | (R)-enantiomer (CAS 137105-97-6): +53±2° for corresponding Cbz derivative; racemic mixture (CAS 206348-65-4): ~0° |
| Quantified Difference | Absolute difference ≥ 110° between (S) and (R) enantiomers |
| Conditions | Polarimetry; solvent and concentration not specified in supplier documentation |
Why This Matters
Procurement of the incorrect enantiomer or racemic material introduces a stereochemical mismatch that cannot be corrected downstream, requiring re-procurement and causing project delays; enantiopure (S)-configuration is non-negotiable for applications requiring defined stereochemical outcomes.
